6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure with a bromine atom at the 6th position and a methyl group at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .
Mode of Action
While the specific mode of action for 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is not well-documented, we can infer from related compounds. FGFR inhibitors, like the 1H-pyrrolo[2,3-b]pyridine derivatives, function by binding to fibroblast growth factors. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling pathways .
Biochemical Pathways
The activated FGFR signaling pathways include RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro studies of similar compounds, such as the 1H-pyrrolo[2,3-b]pyridine derivative compound 4h, have shown inhibition of breast cancer 4T1 cell proliferation and induction of apoptosis . Additionally, these compounds significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
6-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to interact with fibroblast growth factor receptors (FGFRs), which are crucial for various cellular processes such as cell proliferation, differentiation, and migration . The interaction between this compound and FGFRs involves binding to the receptor’s active site, leading to inhibition of its kinase activity. This inhibition can result in the modulation of downstream signaling pathways, affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the proliferation of breast cancer cells by targeting FGFRs, leading to reduced cell growth and induction of apoptosis . Additionally, this compound affects cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the normal signaling cascade, leading to altered gene expression and cellular responses. Furthermore, this compound may also interact with other proteins and enzymes, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. It has been found that low to moderate doses of this compound effectively inhibit tumor growth in animal models without causing significant adverse effects . Higher doses may lead to toxicity, including hepatotoxicity and nephrotoxicity, highlighting the importance of optimizing dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for the compound’s clearance and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound in tissues is also dependent on its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The presence of targeting signals or post-translational modifications may direct this compound to specific subcellular compartments, affecting its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 7-methyl-1H-pyrrolo[3,2-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under reflux conditions . The reaction proceeds as follows:
- Dissolve 7-methyl-1H-pyrrolo[3,2-b]pyridine in DCM.
- Add NBS to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and extract the product using an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Cross-Coupling: Reagents like boronic acids or organostannanes in the presence of palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products such as 6-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine can be formed.
Coupling Products: Products like 6-aryl-7-methyl-1H-pyrrolo[3,2-b]pyridine are obtained through cross-coupling reactions.
Scientific Research Applications
6-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in studies related to cell signaling pathways and cancer research.
Chemical Biology: It is employed in the development of chemical probes for studying protein-ligand interactions.
Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Lacks the methyl group at the 7th position.
7-Methyl-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom at the 6th position.
6-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine: Has a chlorine atom instead of bromine at the 6th position.
Uniqueness
6-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. The bromine atom allows for further functionalization through substitution or coupling reactions, while the methyl group can affect the compound’s steric and electronic properties .
Properties
IUPAC Name |
6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6(9)4-11-7-2-3-10-8(5)7/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAQCHIZBYIFPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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